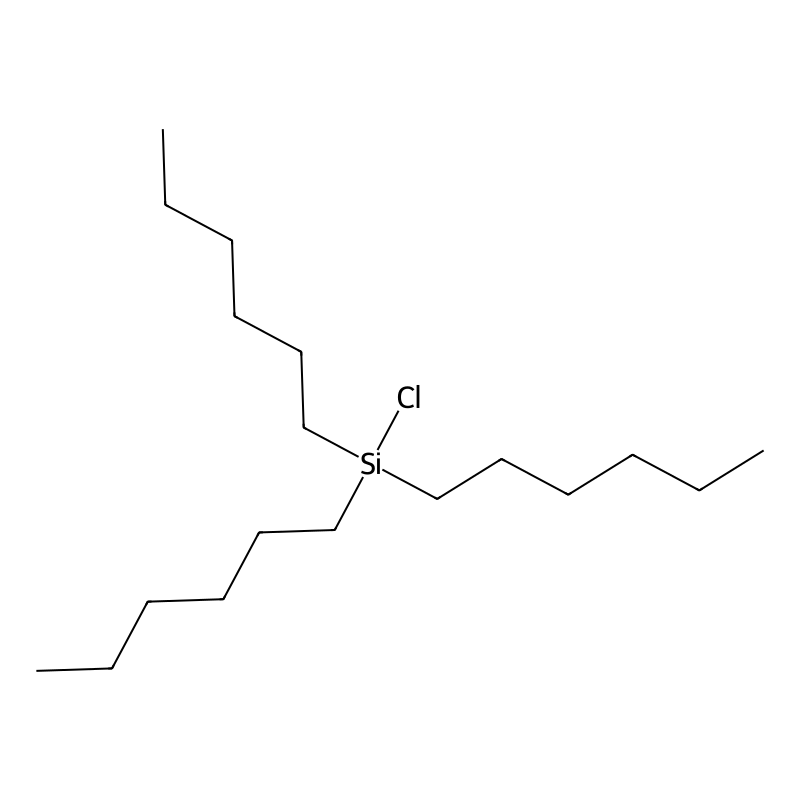

Chlorotrihexylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chlorotrihexylsilane is an organosilicon compound with the molecular formula and a molecular weight of approximately 319.05 g/mol. It appears as a colorless to light yellow clear liquid and is known for its reactivity due to the presence of a silicon-chlorine bond. This compound is primarily used in chemical synthesis and surface modification applications. It is sensitive to moisture, requiring careful handling under inert conditions to prevent hydrolysis, which releases hydrochloric acid .

Chlorotrihexylsilane is classified as a hazardous material due to the following properties []:

- Corrosive: It can cause severe skin burns and eye damage upon contact [].

- Reacts with Water: It releases hydrochloric acid (HCl) gas upon hydrolysis, which is a severe irritant to the respiratory system [].

- Flammable: While specific flammability data is not readily available, the presence of organic groups suggests some degree of flammability.

Safety Precautions:

Organic Synthesis:

- Silylation Reagent: Chlorosilanes, including Chlorotrihexylsilane, exhibit reactivity with functional groups like alcohols, phenols, and amines. This property allows them to act as silylation reagents, introducing a trimethylsilyl (TMS) group onto the molecule. The TMS group serves various purposes in organic synthesis, including:

- Protecting Groups: The TMS group can temporarily protect functional groups during multi-step syntheses, preventing unwanted side reactions . Once the desired transformation is complete, the TMS group can be easily removed under specific conditions, revealing the original functional group.

- Derivatization for Analysis: Silylation can enhance the volatility and detectability of certain molecules, making them more amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Materials Science:

- Precursor for Organosilicon Polymers: Chlorosilanes can serve as precursors for the synthesis of various organosilicon polymers, including silicones and polysiloxanes. These polymers find diverse applications due to their unique properties, such as:

Research on Chlorotrihexylsilane Specifically:

While currently limited, research on Chlorotrihexylsilane's specific properties and applications is ongoing. Some potential areas of exploration include:

- Investigating its reactivity and selectivity as a silylation reagent compared to other chlorosilanes.

- Exploring its potential as a precursor for novel organosilicon polymers with tailored properties.

- Studying its potential applications in other scientific disciplines, such as catalysis or materials science.

where represents the hexyl group in this case. This reaction is typical for chlorosilanes, which can also participate in condensation reactions to form siloxane polymers .

Chlorotrihexylsilane is typically synthesized through the reaction of hexyl chloride with silicon or silicon-containing compounds, often using a silicon-copper alloy as a catalyst. The general synthesis pathway can be outlined as follows:

- Direct Process: Hexyl chloride reacts with silicon to yield chlorotrihexylsilane along with other chlorinated byproducts.

This method allows for the production of chlorotrihexylsilane in significant quantities while minimizing unwanted side reactions .

Chlorotrihexylsilane finds various applications in both industrial and research settings:

- Surface Modification: It is used to modify the surfaces of materials such as glass and metals to enhance hydrophobic properties.

- Synthesis of Siloxanes: As a precursor for siloxane polymers, it plays a crucial role in producing silicone-based materials.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organosilicon compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving chlorotrihexylsilane primarily focus on its reactivity with nucleophiles and its hydrolysis behavior. The compound's ability to form siloxane bonds makes it valuable in creating cross-linked networks in polymer chemistry. Additionally, studies have indicated that chlorosilanes can react with various functional groups, making them versatile reagents in organic synthesis .

Chlorotrihexylsilane belongs to a broader class of chlorosilanes, which include several structurally similar compounds. Here are some comparable compounds:

Uniqueness of Chlorotrihexylsilane

Chlorotrihexylsilane's unique feature lies in its longer hexyl chains compared to other chlorosilanes, which enhances its hydrophobicity and makes it particularly effective for surface modification applications. Its ability to form stable siloxane networks also distinguishes it from shorter-chain analogs that may not provide the same level of performance in polymer applications.

The development of chlorotrihexylsilane is rooted in the broader evolution of organosilicon chemistry, which began with Charles Friedel and James Crafts’ pioneering synthesis of tetraethylsilane in 1863. While early research focused on simpler silyl chlorides like trimethylsilyl chloride, the mid-20th century saw advancements in direct process methodologies, enabling the synthesis of higher-order alkylchlorosilanes. Chlorotrihexylsilane emerged as a product of these innovations, with its first documented synthesis likely occurring during the expansion of silicone polymer research in the 1950s–1960s. The compound’s structural complexity—featuring three hexyl groups attached to a silicon atom—reflects the growing demand for thermally stable and hydrophobic silicone derivatives in industrial applications.

Key Milestones:

- 1950s–1960s: Optimization of alkylchlorosilane synthesis via the direct process, enabling access to branched and long-chain derivatives.

- 1980s–1990s: Characterization of chlorotrihexylsilane’s physical properties, including its azeotropic behavior and solubility profiles.

- 2000s–Present: Integration into surface modification protocols and advanced polymer synthesis, driven by its role in introducing hydrophobic hexyl groups.

Molecular Classification and Significance in Organosilicon Chemistry

Chlorotrihexylsilane belongs to the class of trialkylchlorosilanes, distinguished by the presence of three alkyl groups and one chlorine atom bonded to a central silicon atom. Its molecular geometry adopts a tetrahedral configuration, with bond angles approximating 109.5°—a hallmark of sp³ hybridization at silicon. The hexyl substituents impart pronounced hydrophobicity, while the chlorine atom serves as a reactive site for nucleophilic substitution or elimination reactions.

Structural and Functional Attributes:

This compound’s significance lies in its dual role as a protecting group reagent and a precursor for silicone-based materials. For instance, its reaction with hydroxyl-bearing substrates yields trihexylsilyl ethers, which are resistant to hydrolysis under mild conditions. Additionally, it serves as a monomer in the synthesis of polysiloxanes with tailored side-chain properties, influencing material flexibility and thermal stability.

Nomenclature and Structural Identity

Chlorotrihexylsilane is systematically named chloro(trihexyl)silane under IUPAC guidelines, reflecting the substitution pattern on the silicon atom. Alternative designations include trihexylchlorosilane and tri-n-hexylchlorosilane, emphasizing the linear arrangement of the hexyl groups.

Key Identifiers:

The compound’s structure consists of a silicon atom bonded to:

- Three n-hexyl groups ($$-\text{C}6\text{H}{13}$$), providing steric bulk and lipophilicity.

- One chlorine atom, which acts as the primary reactive center.

This configuration is critical for its applications in organic synthesis, where the chlorine atom undergoes displacement reactions with nucleophiles such as alkoxides or amines.

Current Research Landscape and Academic Significance

Recent studies have highlighted chlorotrihexylsilane’s versatility in advanced material synthesis and surface engineering. Notable areas of investigation include:

Surface Functionalization

Chlorotrihexylsilane is employed to modify inorganic substrates (e.g., silica nanoparticles) via silanization reactions. The hexyl chains create hydrophobic surfaces, enhancing compatibility with organic matrices in composite materials. For example, its use in functionalizing silicon wafers has enabled the development of water-repellent coatings for microelectromechanical systems (MEMS).

Polymer Chemistry

In polymer science, chlorotrihexylsilane acts as a crosslinking agent or side-chain modifier. Researchers have incorporated it into polydimethylsiloxane (PDMS) networks to adjust glass transition temperatures ($$T_g$$) and mechanical properties. A 2023 study demonstrated that PDMS modified with trihexylsilyl groups exhibited a 15% increase in thermal stability compared to unmodified analogs.

Organic Synthesis

The compound’s utility in protecting group chemistry remains a focal point. For instance, it selectively shields hydroxyl groups in polyol derivatives during multi-step syntheses, as evidenced by its application in the preparation of glycosylation intermediates.

Emerging Trends:

Conventional Synthetic Routes

The synthesis of chlorotrihexylsilane follows established methodologies for organosilicon compound production, with several conventional approaches being employed across different scales and applications. The most prevalent conventional synthetic route involves the direct process, also known as the Rochow process, which represents the cornerstone of industrial organosilicon synthesis [1] [2].

The direct process involves the reaction of elemental silicon with alkyl halides in the presence of copper catalysts at elevated temperatures (300-400°C) and moderate pressures (2-5 bar). For chlorotrihexylsilane production, the reaction proceeds according to the general scheme:

Si + 3 C₆H₁₃Cl → (C₆H₁₃)₃SiCl + SiCl₄ + other products

This process typically achieves conversions of 85-95% for silicon and 30-90% for the alkyl halide, with selectivity being moderate due to the formation of various byproducts [1]. The copper catalyst forms an intermetallic compound with silicon (Cu₃Si), which facilitates the formation of silicon-chlorine and silicon-carbon bonds through a complex mechanism that remains not fully understood despite extensive research [1].

Another conventional approach involves the Grignard reaction, which provides higher selectivity but is typically limited to laboratory and small-scale applications. This method involves the reaction of hexylmagnesium chloride with silicon tetrachloride:

3 C₆H₁₃MgCl + SiCl₄ → (C₆H₁₃)₃SiCl + 3 MgCl₂

The Grignard approach offers yields of 80-95% with high selectivity, making it valuable for specialized applications where purity is paramount [3] [4]. However, the method requires anhydrous conditions and careful handling of organometallic reagents, limiting its industrial applicability.

Hydrochlorination represents another conventional route, particularly valuable for producing chlorosilanes from metallurgical silicon. This process involves the reaction of silicon with hydrogen chloride at temperatures of 350-450°C in the presence of copper catalysts [5] [6]. The reaction produces a mixture of chlorosilanes that can be separated and purified through distillation techniques.

Wurtz Coupling Mechanisms in Chlorotrihexylsilane Production

The Wurtz coupling mechanism provides a versatile approach for synthesizing chlorotrihexylsilane through reductive coupling reactions. This methodology involves the treatment of hexyl halides with alkali metals (sodium, lithium, or potassium) to form carbon-carbon bonds or silicon-carbon bonds when applied to organosilicon synthesis [7] [8].

The classical Wurtz reaction mechanism proceeds through an initial metal-halogen exchange, described by the idealized stoichiometry:

R-X + 2 M → RM + MX

where R represents the hexyl group and M represents the alkali metal. The organometallic intermediate (RM) subsequently reacts with silicon halides to form the desired chlorotrihexylsilane product [7].

In the context of chlorotrihexylsilane synthesis, the Wurtz coupling can be applied through a modified approach where hexyl halides are coupled with chlorosilanes in the presence of sodium or lithium. This process typically operates at temperatures of 65-110°C and achieves yields of 60-85%, though selectivity remains low to moderate due to side reactions and the formation of symmetrical and unsymmetrical products [9] [10].

Recent research has demonstrated that electrochemical Wurtz coupling offers improved selectivity and milder reaction conditions. This approach involves the electroreductive activation of chlorosilanes to form silyl anions, which then undergo nucleophilic substitution with alkyl halides [11]. The electrochemical method operates at room temperature to 60°C and can achieve yields of 70-95% with enhanced selectivity compared to traditional thermal Wurtz coupling [11].

The mechanism of electrochemical coupling involves differential activation of sterically and electronically distinct chlorosilanes through an electrochemical-chemical-electrochemical sequence. Upon application of sufficiently reducing potential, chlorosilanes undergo two-electron reduction to form silyl anions, which then react with alkyl halides via nucleophilic substitution [11].

Wurtz-type polymerization has been extensively studied for the synthesis of polysilanes, providing insights applicable to chlorotrihexylsilane production. Research has shown that carrying out Wurtz reactions in tetrahydrofuran at ambient temperature yields far higher yields and narrower molecular weight distributions compared to high-boiling aromatic solvents [12] [13].

Nucleophilic Substitution Pathways

Nucleophilic substitution represents a fundamental mechanism for chlorotrihexylsilane synthesis, offering high selectivity and controlled reaction conditions. The nucleophilic substitution at silicon differs significantly from carbon-centered reactions due to the ability of silicon to expand its coordination sphere and form pentacoordinate intermediates [14] [15].

The SN2-Si mechanism proceeds through a pentacoordinate silicon intermediate, where the nucleophile attacks the silicon center while the leaving group departs. For chlorotrihexylsilane synthesis, this mechanism is particularly relevant when using organometallic nucleophiles such as hexylmagnesium chloride or hexyllithium [16] [17].

Zinc-catalyzed nucleophilic substitution has emerged as a powerful method for producing tetraorganosilanes, including chlorotrihexylsilane. This approach involves the reaction of chlorosilanes with organomagnesium reagents in the presence of zinc catalysts, providing various tetraorganosilanes under mild reaction conditions [18] [3]. The method can be performed on large scale and allows efficient preparation of functionalized organosilanes.

The stereochemistry of nucleophilic substitution at silicon follows different rules compared to carbon. Research has shown that the reaction can proceed with either retention or inversion of configuration, depending on the nature of the leaving group and the attacking nucleophile [16] [19]. Good leaving groups (conjugate acid pKa < 6) are displaced with inversion through the SN2-Si mechanism, while poor leaving groups (conjugate acid pKa > 10) are displaced with retention through the SNi-Si mechanism.

Lewis acid catalysis enhances nucleophilic substitution reactions by activating the silicon center toward nucleophilic attack. The use of Lewis acids such as aluminum chloride or titanium tetrachloride can significantly improve reaction rates and selectivity [17]. Additionally, Lewis base catalysis using fluoride ions or other strong bases can activate silicon compounds by forming hypervalent silicon intermediates.

Industrial-Scale Production Techniques

Industrial production of chlorotrihexylsilane requires specialized equipment and optimized process conditions to achieve economic viability and consistent product quality. The fluidized bed reactor represents the standard industrial configuration for large-scale chlorosilane production, offering excellent heat and mass transfer characteristics [1] [20].

Fluidized bed technology operates by suspending silicon particles in a stream of gaseous reactants, creating intimate contact between solid and gas phases. Operating conditions typically include temperatures of 300-400°C and pressures of 2-5 bar, with residence times of 30-120 minutes to achieve conversions of 85-95% [1]. The copper catalyst is intimately mixed with silicon particles to ensure efficient catalytic activity.

Fixed bed reactors offer an alternative configuration for industrial production, particularly advantageous for processes requiring precise temperature control and minimal product degradation. Fixed bed systems can operate at lower pressures (1-3 bar) and shorter residence times (15-60 minutes) while achieving higher conversions (90-98%) [21].

Microreactor technology represents an emerging approach for industrial chlorosilane production, offering enhanced heat and mass transfer, improved safety, and reduced energy consumption. Microreactors can operate at temperatures of 20-80°C with residence times of seconds to minutes, providing energy consumption reductions of 10-18 MJ/kg compared to conventional processes [22].

Production capacity for industrial chlorotrihexylsilane synthesis typically ranges from 10,000 to 100,000 tons per year for large-scale facilities. However, optimized processes using advanced reactor technology can achieve efficient production at smaller scales (5,000-50,000 tons/year) while maintaining economic competitiveness [21].

Process integration is crucial for industrial-scale production, involving the coordination of synthesis, purification, and waste treatment operations. Integrated facilities can achieve closed-loop production where byproducts are recycled as feedstock for other processes, minimizing waste generation and improving overall efficiency [23] [24].

Purification and Quality Control Protocols

The purification of chlorotrihexylsilane requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications. Fractional distillation represents the primary purification method, exploiting differences in boiling points to separate chlorotrihexylsilane from reaction byproducts and impurities [25] [26].

Distillation column design for chlorosilane purification typically involves multiple columns operating in sequence to achieve the required separation efficiency. A typical purification train includes: (1) a low-boiling fraction column to remove volatile impurities, (2) a main separation column to isolate chlorotrihexylsilane, and (3) a high-boiling fraction column to remove heavy byproducts [25]. Each column operates under optimized conditions of temperature, pressure, and reflux ratio to maximize separation efficiency.

Silica adsorption provides an effective method for removing boron-containing impurities, which are particularly problematic in semiconductor applications. Chlorosilane vapors are passed through silica fixed beds at elevated temperatures, achieving purities of 99-99.9% with minimal energy requirements [27] [28]. The silica adsorbent can be regenerated through thermal treatment, making this approach economically attractive.

Ion exchange purification employs specialized resins to remove metallic impurities and achieve ultrahigh purity levels (99.5-99.99%). Weakly basic anion exchange resins are particularly effective for removing boron compounds, while cation exchange resins remove metallic impurities derived from the silicon feedstock [28] [29].

Quality control protocols involve comprehensive analytical testing to ensure product specifications are met. Gas chromatography provides quantitative analysis of chlorotrihexylsilane purity and impurity profiles, with detection limits below 1 ppm for critical impurities [30]. Raman spectroscopy offers real-time monitoring capabilities for process control, providing feedback within five minutes and enabling rapid optimization of reaction conditions [30].

Trace metal analysis employs inductively coupled plasma mass spectrometry (ICP-MS) to detect metallic impurities at parts-per-billion levels. This analysis is crucial for applications requiring ultra-high purity, such as semiconductor manufacturing [31] [32]. Water content analysis using Karl Fischer titration ensures that moisture levels remain below specifications to prevent hydrolysis during storage and transport.

Purity specifications for chlorotrihexylsilane typically require minimum purity levels of 99.0% for standard applications and up to 99.9999% for specialized semiconductor applications [31] [32]. Impurity limits are typically specified for boron (<0.1 ppm), phosphorus (<0.1 ppm), metallic impurities (<1 ppm each), and water content (<10 ppm).

Green Chemistry Approaches for Sustainable Synthesis

The development of sustainable synthesis methods for chlorotrihexylsilane addresses growing environmental concerns and regulatory requirements in the chemical industry. Solvent-free synthesis represents a primary green chemistry approach, eliminating volatile organic compound emissions and reducing environmental impact [22] [33].

Mechanochemical synthesis provides an innovative solvent-free approach for chlorosilane production. This method involves the mechanical activation of silicon through ball milling, followed by reaction with alcohols or other reagents under ambient conditions. The mechanochemical approach achieves yields of 85-95% while eliminating the need for organic solvents and high-temperature processing [33].

Renewable feedstock utilization offers significant potential for sustainable chlorosilane production. Rice hull ash, containing approximately 85% silica, can be converted to useful silicon building blocks through environmentally benign methods. The high surface area and reactivity of rice hull ash enable reactions under milder conditions compared to conventional silica sources [34] [35] [36].

Catalyst recycling through heterogeneous catalysis systems reduces metal waste and improves process economics. Copper catalysts can be immobilized on solid supports, enabling easy separation and reuse while maintaining catalytic activity. This approach minimizes metal contamination in products and reduces catalyst disposal requirements [37].

Waste minimization through closed-loop processes represents a crucial aspect of green chemistry implementation. Direct process residue (DPR) recycling can convert up to 85% of process waste into valuable chlorosilane monomers, significantly reducing waste generation [24] [38]. The process involves high-temperature, high-pressure treatment of DPR with hydrogen and chlorosilane monomers.

Energy efficiency improvements can be achieved through process intensification and advanced reactor design. Microreactor technology reduces energy consumption by 30-40% compared to conventional processes while improving heat and mass transfer [22]. Heat integration and process optimization can further reduce energy requirements through systematic analysis and design improvements.

Atom economy maximization involves designing synthetic routes that incorporate the maximum number of reactant atoms into the final product. Direct synthesis routes avoid unnecessary protection/deprotection steps and minimize byproduct formation. For chlorotrihexylsilane synthesis, this approach involves optimizing reaction stoichiometry and catalyst selectivity to maximize desired product formation [39].

Biodegradable intermediates and bio-based precursors represent emerging approaches for sustainable organosilicon synthesis. Research has demonstrated the feasibility of using enzymatic catalysis for silicon-carbon bond formation, offering potential for environmentally benign synthesis routes [40] [41]. However, these approaches remain in the research phase and require further development for industrial implementation.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive